molecular formula C18H15N5O2 B11059563 {4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone

{4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone

Cat. No.: B11059563
M. Wt: 333.3 g/mol
InChI Key: JAGNVDANXKZSGE-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone: TQX , belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These compounds have drawn interest due to their diverse biological activities. TQX combines the quinoxaline scaffold with a triazole ring, making it an intriguing candidate for further exploration.

Preparation Methods

TQX can be synthesized via aromatic nucleophilic substitution reactions. Here’s a synthetic route:

  • Start with 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine .
  • React it with various amines and triazole-2-thiol to introduce substituents at the 8-position.
  • Optimize reaction conditions to achieve high yields.

Industrial production methods may involve scalable processes, but specific details are proprietary.

Chemical Reactions Analysis

TQX undergoes various reactions:

    Oxidation: TQX can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction of TQX may yield different intermediates.

    Substitution: Substituents at the 8-position can be modified using nucleophiles. Common reagents include amines, thiols, and halides.

Major products:

    TQX derivatives: Variants with diverse functional groups.

    Isosteres: For example, pyrimido-quinoxaline.

Scientific Research Applications

TQX’s applications span multiple fields:

Mechanism of Action

TQX’s effects likely involve:

Comparison with Similar Compounds

TQX stands out due to its unique fusion of quinoxaline and triazole rings. Similar compounds include other [1,2,4]triazolo[4,3-a]quinoxalines and related heterocycles.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

[4-(2-hydroxyethylamino)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone

InChI

InChI=1S/C18H15N5O2/c24-9-8-19-17-18-22-20-11-23(18)15-10-13(6-7-14(15)21-17)16(25)12-4-2-1-3-5-12/h1-7,10-11,24H,8-9H2,(H,19,21)

InChI Key

JAGNVDANXKZSGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(C4=NN=CN34)NCCO

Origin of Product

United States

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